

Technical Guide to 4,4-Dimethylcyclohexanol: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

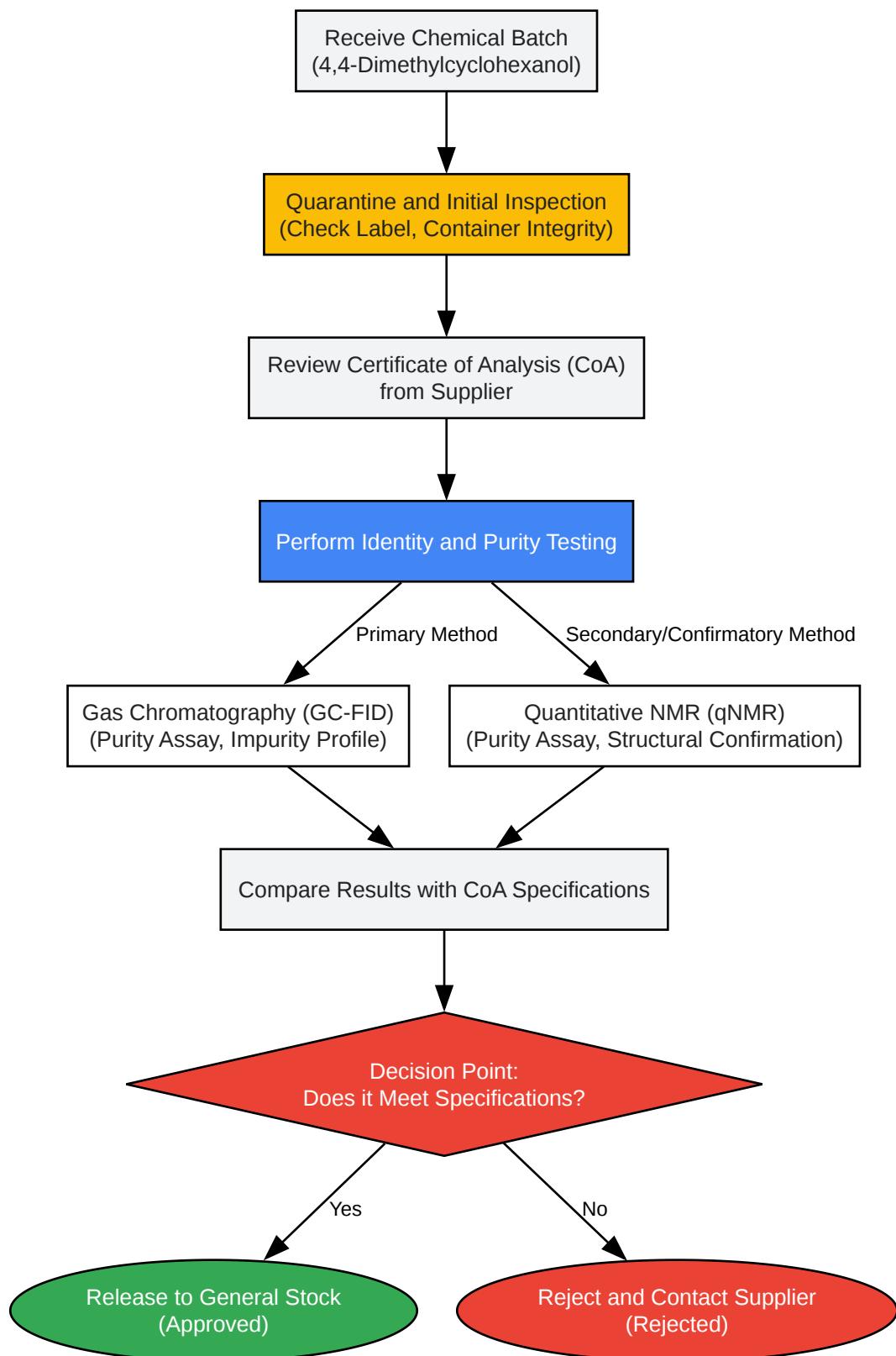
Compound Name: 4,4-Dimethylcyclohexanol

Cat. No.: B1295255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **4,4-Dimethylcyclohexanol** (CAS No. 932-01-4), a valuable building block in organic synthesis and pharmaceutical research. This document details commercially available purity grades, lists key suppliers, and provides in-depth experimental protocols for purity verification using Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.


Commercial Availability and Purity Specifications

4,4-Dimethylcyclohexanol is readily available from a range of chemical suppliers in various quantities and purities. The most commonly offered grades have a purity of 95% or higher, with many suppliers providing products with a minimum purity of 98%. For applications requiring high precision and minimal interference from impurities, it is crucial to select a product with a well-defined purity profile. Below is a summary of commercially available **4,4-Dimethylcyclohexanol** from several suppliers.

Supplier	CAS Number	Purity Specification	Molecular Formula	Molecular Weight (g/mol)
Aladdin Scientific	932-01-4	min 98%	C ₈ H ₁₆ O	128.21
ChemScene	932-01-4	≥97%	C ₈ H ₁₆ O	128.21
Manchester Organics	932-01-4	Inquire for details	C ₈ H ₁₆ O	128.212
Career Henan Chemical Co.	932-01-4	99%	C ₈ H ₁₆ O	128.21
Thermo Scientific	932-01-4	95%	C ₈ H ₁₆ O	128.22
Matrix Scientific	932-01-4	95+%	C ₈ H ₁₆ O	128.22

Quality Control Workflow for Incoming Reagents

A robust quality control (QC) process is essential to ensure the identity and purity of starting materials like **4,4-Dimethylcyclohexanol**, thereby safeguarding the integrity of research and development activities. The following diagram illustrates a typical workflow for the QC assessment of a newly received batch of a chemical reagent.

[Click to download full resolution via product page](#)

Quality Control Workflow for Chemical Reagents.

Experimental Protocols for Purity Determination

The following sections provide detailed methodologies for the quantitative analysis of **4,4-Dimethylcyclohexanol** purity. These protocols are based on standard analytical techniques for small organic molecules.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds. The method separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase, and the FID provides a response that is proportional to the mass of the carbon-containing analyte.

1. Instrumentation and Consumables:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column: A non-polar or mid-polar column is suitable, for example, a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness.
- Carrier Gas: Helium or Nitrogen, high purity grade.
- Gases for FID: Hydrogen and compressed air, high purity grade.
- Solvent: High-purity dichloromethane or ethyl acetate for sample dilution.
- Vials: 2 mL autosampler vials with septa.

2. Sample Preparation:

- Accurately weigh approximately 20 mg of the **4,4-Dimethylcyclohexanol** sample into a 10 mL volumetric flask.
- Dissolve the sample in the chosen solvent (e.g., dichloromethane) and dilute to the mark. This results in a stock solution of approximately 2 mg/mL.

- Prepare a working solution by further diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

3. GC-FID Parameters:

- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:

- Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 220 °C.
 - Final Hold: Hold at 220 °C for 5 minutes.
- Detector Temperature: 280 °C
 - Detector Gas Flows:

- Hydrogen: 30 mL/min
- Air: 300 mL/min
- Makeup Gas (if applicable): 25 mL/min

4. Data Analysis:

- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of **4,4-Dimethylcyclohexanol** using the area percent method:

$$\text{Purity (\%)} = (\text{Area of 4,4-Dimethylcyclohexanol Peak} / \text{Total Area of all Peaks}) \times 100$$

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.^{[1][2]} ^1H NMR is commonly used due to its high sensitivity and natural abundance of the proton nucleus.^[1]

1. Instrumentation and Consumables:

- NMR Spectrometer (e.g., 400 MHz or higher).
- NMR Tubes: High-precision 5 mm NMR tubes.
- Deuterated Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) of high isotopic purity.
- Internal Standard: A certified reference material with known purity, for example, maleic acid or 1,4-dinitrobenzene. The standard should have a simple ^1H NMR spectrum with at least one resonance that does not overlap with the analyte's signals.

2. Sample Preparation:

- Accurately weigh approximately 10-15 mg of the **4,4-Dimethylcyclohexanol** sample into a clean, dry vial.
- Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
- Transfer the solution to an NMR tube.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker systems).
- Pulse Angle: 90°

- Relaxation Delay (d1): At least 5 times the longest T_1 relaxation time of the protons of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
- Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
- Acquisition Time: Sufficient to ensure good resolution.
- Spectral Width: To encompass all signals of interest.

4. Data Processing and Analysis:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Carefully phase the spectrum and perform a baseline correction.
- Integrate a well-resolved, non-overlapping signal for both the **4,4-Dimethylcyclohexanol** and the internal standard.
- Calculate the purity of the **4,4-Dimethylcyclohexanol** using the following equation:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / m_{\text{analyte}}) * (m_{\text{std}} / MW_{\text{std}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons giving rise to the integrated signal
- MW = Molecular weight
- m = Mass
- P = Purity of the standard (as a percentage)
- subscripts 'analyte' and 'std' refer to **4,4-Dimethylcyclohexanol** and the internal standard, respectively.

Conclusion

4,4-Dimethylcyclohexanol is a commercially accessible reagent with purities typically ranging from 95% to over 98%. For applications where purity is critical, it is imperative for researchers and drug development professionals to perform independent verification of the material's quality. The detailed GC-FID and qNMR protocols provided in this guide offer robust methods for the accurate assessment of **4,4-Dimethylcyclohexanol** purity, ensuring the reliability and reproducibility of experimental outcomes. The implementation of a stringent quality control workflow, as outlined, is a best practice for any laboratory handling chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. cdn.lasec.co.za [cdn.lasec.co.za]
- To cite this document: BenchChem. [Technical Guide to 4,4-Dimethylcyclohexanol: Commercial Availability and Purity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295255#commercial-availability-and-purity-of-4-4-dimethylcyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com